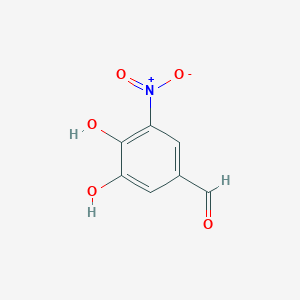

3,4-Dihydroxy-5-nitrobenzaldehyd

Übersicht

Beschreibung

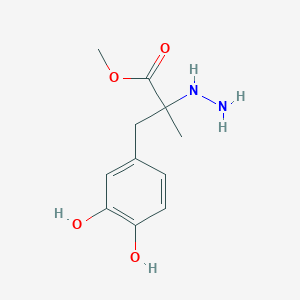

PMID27841045-Compound-157: , auch bekannt als Body Protection Compound 157, ist ein synthetisches Peptid, das aus 15 Aminosäuren besteht. Es wurde ursprünglich aus einem Protein gewonnen, das im menschlichen Magensaft vorkommt. Diese Verbindung hat aufgrund ihrer bemerkenswerten heilenden Eigenschaften und ihres therapeutischen Potenzials große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Body Protection Compound 157 erfolgt über die Festphasenpeptidsynthese, ein Verfahren, das üblicherweise für die Herstellung von Peptiden eingesetzt wird. Dieser Prozess umfasst die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um ungewollte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden: : Für die industrielle Produktion kann die Synthese von Body Protection Compound 157 mit Hilfe von automatisierten Peptidsynthesizern hochskaliert werden. Diese Maschinen ermöglichen die effiziente und reproduzierbare Herstellung großer Mengen des Peptids. Das Endprodukt wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um seine Reinheit und Qualität zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemie: : Im Bereich der Chemie wird Body Protection Compound 157 als Modellpeptid zur Untersuchung von Peptidsynthese-, Modifikations- und Reinigungstechniken verwendet. Seine einzigartigen Eigenschaften machen es zu einem idealen Kandidaten für die Entwicklung neuer Methoden zur Peptidproduktion und -analyse .

Biologie: : In der biologischen Forschung wird Body Protection Compound 157 zur Untersuchung von Zellprozessen wie Zellmigration, Proliferation und Differenzierung verwendet. Seine Fähigkeit, die Gewebsreparatur und -regeneration zu fördern, macht es zu einem wertvollen Werkzeug für die Untersuchung der Mechanismen, die diesen Prozessen zugrunde liegen .

Medizin: : In der Medizin hat Body Protection Compound 157 vielversprechende Ergebnisse bei der Behandlung verschiedener Erkrankungen gezeigt, darunter gastrointestinale Störungen, muskuloskeletale Verletzungen und neurologische Störungen. Seine entzündungshemmenden und gewebeschützenden Wirkungen machen es zu einem potenziellen therapeutischen Mittel zur Förderung der Heilung und zur Reduktion von Entzündungen .

Industrie: : In der Industrie wird Body Protection Compound 157 bei der Entwicklung neuer Materialien und Produkte mit verbesserten Eigenschaften verwendet. Seine Fähigkeit, die Gewebsreparatur und -regeneration zu fördern, macht es zu einem wertvollen Zusatzstoff in Produkten wie Wundauflagen, medizinischen Implantaten und Gewebezüchtungsstellen .

Wirkmechanismus

Body Protection Compound 157 entfaltet seine Wirkungen durch verschiedene Mechanismen, darunter seine Interaktion mit Wachstumsfaktoren, die Modulation von Entzündungsprozessen und die Förderung der Gewebsreparatur und -regeneration. Das Peptid erhöht die Expression von Wachstumsfaktoren wie dem Fibroblastenwachstumsfaktor und dem vaskulären endothelialen Wachstumsfaktor, die eine entscheidende Rolle bei der Gewebsreparatur und -regeneration spielen . Darüber hinaus moduliert Body Protection Compound 157 Entzündungsprozesse, indem es die Produktion von pro-inflammatorischen Zytokinen reduziert und die Freisetzung von entzündungshemmenden Mediatoren fördert . Diese Aktionen tragen zu seiner Fähigkeit bei, die Heilung zu fördern und Entzündungen in verschiedenen Geweben zu reduzieren .

Wirkmechanismus

Target of Action

The primary target of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, where it catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .

Mode of Action

DHNB inhibits XO activity in a time-dependent manner , similar to allopurinol, a clinical XO inhibitory drug . It displays potent mixed-type inhibition of XO activity and shows an additive effect with allopurinol at low concentrations . Structure-activity relationship studies of DHNB indicate that the aldehyde moiety, the catechol moiety, and nitration at C-5 are required for XO inhibition . DHNB interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid .

Biochemical Pathways

The inhibition of XO by DHNB affects the purine metabolism pathway, leading to a decrease in the production of uric acid . This is significant because hyperuricemia, an excess of uric acid in the blood, is a clinical problem that causes gout and is also considered a risk factor for cardiovascular disease .

Pharmacokinetics

It’s known that dhnb effectively reduces serum uric acid levels in hyperuricemic mice , indicating good bioavailability.

Result of Action

The inhibition of XO by DHNB leads to a reduction in the production of uric acid, effectively controlling serum uric acid levels . This makes DHNB a potential therapeutic agent for the treatment of hyperuricemia and gout .

Biochemische Analyse

Biochemical Properties

3,4-Dihydroxy-5-nitrobenzaldehyde has been found to potently inhibit xanthine oxidase (XO) activity, an enzyme that produces uric acid during purine metabolism . This interaction with XO is crucial in the context of hyperuricemia and gout, where the reduction of uric acid production can alleviate symptoms .

Cellular Effects

In cellular contexts, 3,4-Dihydroxy-5-nitrobenzaldehyde has been observed to reduce serum uric acid levels effectively . This reduction can influence cell signaling pathways and cellular metabolism, particularly in the context of hyperuricemia and gout .

Molecular Mechanism

The molecular mechanism of 3,4-Dihydroxy-5-nitrobenzaldehyde involves its interaction with the molybdenum center of XO . It inhibits XO activity in a time-dependent manner, similar to allopurinol, a clinical XO inhibitory drug . It also directly scavenges free radicals and reactive oxygen species, including ONOO⁻ and HOCl .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,4-Dihydroxy-5-nitrobenzaldehyde has been observed to inhibit XO activity over time . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s .

Dosage Effects in Animal Models

In animal models, specifically allantoxanamide-induced hyperuricemic mice, 3,4-Dihydroxy-5-nitrobenzaldehyde effectively reduced serum uric acid levels . Mice orally given a large dose (500 mg/kg) of 3,4-Dihydroxy-5-nitrobenzaldehyde did not show any side effects .

Metabolic Pathways

The metabolic pathways involving 3,4-Dihydroxy-5-nitrobenzaldehyde primarily relate to purine metabolism, where it inhibits the production of uric acid by XO .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Body Protection Compound 157 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: : For industrial production, the synthesis of Body Protection Compound 157 can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Analyse Chemischer Reaktionen

Reaktionstypen: : Body Protection Compound 157 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell, um das Peptid zu modifizieren und seine Stabilität, Bioverfügbarkeit und therapeutische Wirksamkeit zu verbessern .

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Reaktionszeiten, um die gewünschten Modifikationen zu erreichen .

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit verbesserter Stabilität und Bioverfügbarkeit. Diese Modifikationen können das therapeutische Potenzial von Body Protection Compound 157 verbessern, indem sie seine Resistenz gegen enzymatischen Abbau erhöhen und seine Fähigkeit verbessern, bestimmte Gewebe anzusprechen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Zu den Verbindungen, die Body Protection Compound 157 ähnlich sind, gehören andere Peptide mit gewebeschützenden und regenerativen Eigenschaften, wie z. B. Thymosin Beta-4, Wachstumshormon-freisetzende Peptide und Insulin-ähnlicher Wachstumsfaktor-1 .

Einzigartigkeit: : Was Body Protection Compound 157 von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige Herkunft aus menschlichem Magensaft und sein breites Spektrum an therapeutischen Wirkungen. Im Gegensatz zu anderen Peptiden, die möglicherweise bestimmte Gewebe oder Erkrankungen ansprechen, hat Body Protection Compound 157 seine Wirksamkeit bei der Förderung der Heilung und Reduktion von Entzündungen in verschiedenen Geweben und Erkrankungen nachgewiesen .

Zusammenfassend lässt sich sagen, dass Body Protection Compound 157 eine vielseitige und vielversprechende Verbindung ist, die in verschiedenen Bereichen der Forschung und Medizin ein erhebliches Potenzial besitzt. Seine einzigartigen Eigenschaften und sein breites Spektrum an therapeutischen Wirkungen machen es zu einem wertvollen Werkzeug, um unser Verständnis der Peptidsynthese, der Gewebsreparatur und der therapeutischen Entwicklung voranzutreiben.

Eigenschaften

IUPAC Name |

3,4-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJODMCHICIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151345 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-85-0 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

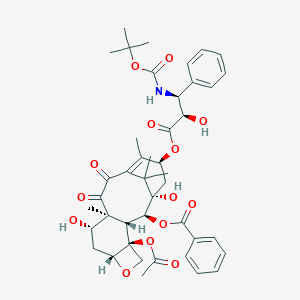

Feasible Synthetic Routes

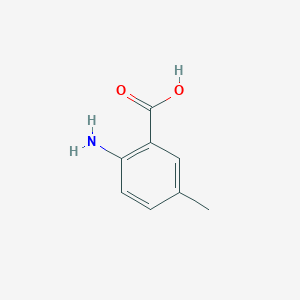

Q1: What is the primary use of 3,4-dihydroxy-5-nitrobenzaldehyde in pharmaceutical research?

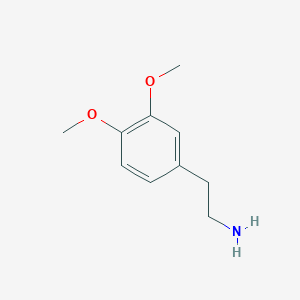

A1: 3,4-Dihydroxy-5-nitrobenzaldehyde serves as a crucial starting material in synthesizing Entacapone [, , , , ]. Entacapone acts as a COMT inhibitor, primarily used in conjunction with levodopa to treat Parkinson's disease.

Q2: Can you describe a common synthetic route to obtain Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde?

A2: Entacapone is frequently synthesized through a Knoevenagel condensation reaction. This reaction involves reacting 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a base catalyst [, , , ].

Q3: What are the typical challenges encountered during the synthesis of Entacapone, and how do researchers address them?

A3: A significant challenge during Entacapone synthesis is controlling the formation of the undesired Z-isomer [, , , , ]. Researchers have developed specific synthesis methods, including controlling reaction conditions like temperature and pressure, using specific solvents, and introducing seeding crystals of the desired E-isomer to enhance its production and obtain a final product with high purity of the E-isomer (Entacapone).

Q4: Beyond Entacapone, are there other applications for 3,4-dihydroxy-5-nitrobenzaldehyde in medicinal chemistry?

A4: Research indicates that 3,4-dihydroxy-5-nitrobenzaldehyde itself exhibits potential as a therapeutic agent. Studies highlight its potent inhibitory effect on xanthine oxidase [, ], an enzyme involved in uric acid production. This property makes 3,4-dihydroxy-5-nitrobenzaldehyde a potential candidate for treating hyperuricemia and gout.

Q5: Have there been any studies on the metabolites of Entacapone, and how does 3,4-dihydroxy-5-nitrobenzaldehyde relate to them?

A5: Research on Entacapone metabolism in rats and humans has identified several metabolites []. Interestingly, 3,4-dihydroxy-5-nitrobenzaldehyde is one of the identified phase I metabolites of Entacapone found in both rat plasma and urine, indicating its relevance in the drug's metabolic pathway.

Q6: What analytical techniques are commonly employed to characterize and quantify 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone?

A6: Several analytical techniques are used to analyze 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is one such method used to determine the purity of Entacapone and quantify related substances, including 3,4-dihydroxy-5-nitrobenzaldehyde []. Other techniques, such as infrared (IR) spectroscopy and X-ray powder diffraction, help characterize the different crystalline forms of Entacapone [].

Q7: Are there any reported novel synthetic approaches for 3,4-dihydroxy-5-nitrobenzaldehyde?

A7: While the provided research doesn't delve into specific alternative synthetic routes for 3,4-dihydroxy-5-nitrobenzaldehyde, it does mention improved methods [, ]. These improvements likely focus on optimizing reaction conditions, using different starting materials, or employing new reagents or catalysts to enhance yield and purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cabergoline specified impurity [EP]](/img/structure/B193578.png)